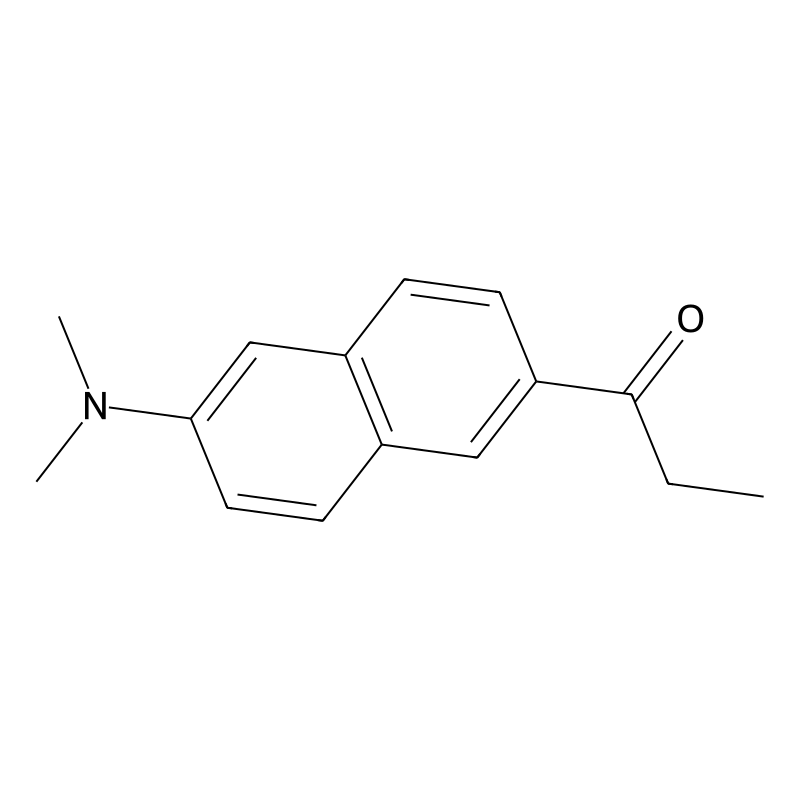Prodan

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Prodan is a fluorescent dye that belongs to the naphthalene derivative family. It was first proposed as a membrane dye by researchers Weber and Farris in 1979. Prodan is classified as a push-pull dye, characterized by a large excited-state dipole moment that makes it highly sensitive to the polarity of its environment, such as solvents or cell membranes . Its fluorescence properties exhibit significant shifts based on the surrounding medium; for instance, the emission wavelength changes from 380 nm in cyclohexane to 520 nm in water .
Prodan's mechanism of action as a membrane probe relies on its fluorescence properties. When excited by light, Prodan molecules relax to their ground state, emitting fluorescence. The relaxation process is sensitive to the surrounding environment's polarity. In a more polar environment (like water), the relaxation is faster, resulting in shorter emission wavelengths (blue shift). In a less polar environment (like the hydrophobic core of a membrane), relaxation is slower, leading to longer emission wavelengths (red shift) []. By measuring the fluorescence emission spectrum of Prodan within a cell, researchers can gain insights into the polarity and fluidity of the cell membrane [].
Prodan is utilized extensively in biological studies due to its ability to act as a membrane probe. It can visualize lipid domains and membrane structure changes through dual-wavelength ratio measurements. Furthermore, Prodan interacts non-covalently with proteins, particularly quenching fluorescence when bound to tryptophan residues . Its fluorescence characteristics allow it to reflect differences in nucleotide-induced conformational changes during ATP hydrolysis, making it valuable for studying enzymatic reactions .
The synthesis of Prodan typically involves several chemical steps to achieve its fluorescent properties. One common method includes the reaction of naphthalene derivatives with appropriate functional groups to create the desired push-pull structure. Variations of Prodan have also been synthesized, such as Laurdan and Badan, which modify the hydrophobic characteristics or introduce reactive functionalities .
Prodan has diverse applications across multiple fields:
- Biological Research: Used for probing membrane dynamics and lipid interactions.
- Fluorescent Microscopy: Acts as a marker for cellular components due to its sensitivity to environmental changes.
- Chemical Sensing: Employed in detecting solvent polarity changes and studying solvation effects.
Studies have shown that Prodan interacts with various biomolecules through non-covalent bonding mechanisms. For instance, its fluorescence is quenched upon interaction with tryptophan residues in proteins . The compound’s sensitivity to local environments allows researchers to use it for mapping membrane structures and understanding lipid phase behavior.
Prodan shares similarities with several other fluorescent dyes but stands out due to its unique properties. Here are some comparable compounds:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Laurdan | Naphthalene derivative | Lipophilic; sensitive to membrane hydration |
| Badan | Bromoacetic acid derivative | Thiol-reactive; used for labeling proteins |
| Acrylodan | Naphthalene derivative | Reactive towards thiols; used in live-cell imaging |
Prodan's distinct push-pull structure and sensitivity to environmental polarity make it particularly effective for studying membrane dynamics compared to these other compounds.








